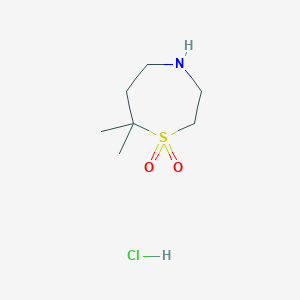

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

Description

Properties

IUPAC Name |

7,7-dimethyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRLWGMYVOOHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCS1(=O)=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 7,7-Dimethyl-1,4-thiazepane Core

Starting Materials: L-cysteine or its derivatives are commonly used as sulfur and nitrogen sources. For 7,7-dimethyl substitution, alkylated precursors or substituted acrylates (e.g., methyl acrylate) are employed.

Condensation and Cyclization: The amino acid (L-cysteine) is condensed with alkyl acrylates under controlled conditions, often in methanol or other suitable solvents, to form intermediate thiazepine rings. This step can be facilitated by heating or refluxing.

Cyclization Conditions: According to patent literature, cyclization to form the 1,4-thiazepine ring is achieved by heating amino-acetylene derivatives in the presence of an inorganic base such as potassium hydroxide or sodium hydroxide in an inert solvent like xylene. The reaction temperature is typically maintained between 130°C and 150°C, often at the reflux temperature of the solvent used. The inorganic base is usually present as a solid phase during the reaction.

Isolation: After cyclization, the inorganic base is removed by filtration or extraction, and the thiazepine compound is purified by fractional distillation or recrystallization.

Oxidation to 1,1-Dioxide (Sulfone)

The sulfur atom in the thiazepane ring is oxidized to the sulfone state (1,1-dioxide) using selective electrophilic oxidants. Hydroperoxy sultams or other peroxide-based oxidants can be used for this purpose, providing chemoselective oxidation of sulfur without affecting other functional groups.

The oxidation is typically conducted under mild conditions, often at ambient or lower temperatures, to avoid degradation of the heterocyclic ring.

Formation of Hydrochloride Salt

The free base of 7,7-dimethyl-1,4-thiazepane 1,1-dioxide is dissolved in a suitable solvent such as methyl ethyl ketone.

Anhydrous gaseous hydrogen chloride is bubbled into the solution to saturate it, resulting in the formation of the hydrochloride salt.

The salt is isolated by filtration or crystallization, often recrystallized from ethyl acetate to improve purity and obtain a defined melting point (typically around 124-126°C).

Representative Reaction Scheme

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of L-cysteine with methyl acrylate | Methanol, reflux | Intermediate thiazepane formed |

| 2 | Cyclization with KOH in xylene | 130-150°C, reflux | Formation of 7,7-dimethyl-1,4-thiazepane core |

| 3 | Oxidation of sulfur to sulfone (1,1-dioxide) | Hydroperoxy sultams or peroxides, ambient temperature | Selective oxidation, high yield |

| 4 | Salt formation with HCl | Methyl ethyl ketone, anhydrous HCl gas | Hydrochloride salt isolated, recrystallized |

Research Findings and Yields

In a study of thiazepine derivatives synthesis, the condensation and cyclization steps yielded intermediates in moderate to good yields (~37% for some carbomethoxy-substituted thiazepines), with side products formed due to partial dehydrochlorination or reaction with solvents during chromatography.

The oxidation step using hydroperoxy sultams has been demonstrated to proceed quantitatively and selectively, with high yields of sulfone products isolated by chromatography.

The hydrochloride salt formation is straightforward, with recrystallization affording pure salts with melting points consistent with literature values, confirming successful salt formation.

Data Table: Physical and Chemical Properties of this compound

| Property | Data |

|---|---|

| Molecular Formula | C7H16ClNO2S |

| Molecular Weight | 213.73 g/mol |

| CAS Number | 1787855-34-8 |

| Melting Point (hydrochloride salt) | 124-126°C (recrystallized from ethyl acetate) |

| Solvent for Salt Formation | Methyl ethyl ketone |

| Oxidation Agent | Hydroperoxy sultams or peroxides |

| Cyclization Base | KOH or NaOH |

| Cyclization Solvent | Xylene |

| Cyclization Temperature | 130-150°C (reflux) |

Chemical Reactions Analysis

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced to its corresponding thiazepane derivative by using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- The compound serves as a reagent in organic synthesis for creating various derivatives. Its oxidizing properties facilitate the formation of new chemical bonds and modifications of existing ones .

2. Biological Activity

- Antimicrobial Properties : Research indicates that 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride exhibits antimicrobial and antifungal activities. These properties are being explored for potential therapeutic applications in treating infections.

- Cytotoxicity Studies : Preliminary studies have evaluated the cytotoxic effects of thiazepane derivatives against cancer cell lines. For instance, derivatives of thiazepanes have shown promising results in inhibiting breast cancer cell proliferation .

3. Pharmaceutical Development

- The compound is under investigation for its potential role in drug development. Its structure allows for modifications that could enhance its efficacy against various diseases .

4. Industrial Applications

- In industrial chemistry, this compound is utilized as a catalyst in specific processes. Its ability to facilitate reactions makes it valuable in the synthesis of complex organic compounds.

Case Study 1: Anticancer Activity

A series of thiazepane derivatives were synthesized and tested for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. The study revealed that certain derivatives exhibited significant cytotoxicity compared to standard treatments, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiazepane derivatives demonstrated effectiveness against various bacterial strains. The findings suggest that modifications to the thiazepane structure could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its potent oxidizing properties. It can interact with various molecular targets, leading to the oxidation of specific functional groups in organic molecules. This interaction can result in the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 7,7-dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride with its analogs:

Key Observations :

- Substituent Effects : The 7,7-dimethyl derivative’s alkyl groups enhance steric bulk and lipophilicity compared to the phenyl or fluoro analogs. This could improve membrane permeability but reduce solubility in polar solvents.

- Stereochemistry : The (7S)-phenyl analog () demonstrates the role of stereocenters in modulating biological activity, a feature absent in the achiral dimethyl derivative.

- Salt Forms : Hydrochloride salts (e.g., ) are common for improving solubility, a critical factor in drug formulation.

Challenges and Limitations

- Synthesis Complexity : Stereoselective synthesis (e.g., ) requires chiral catalysts, increasing cost and difficulty. The dimethyl derivative’s lack of stereocenters simplifies production.

- Limited Data: Direct pharmacological or toxicological data for this compound are absent, necessitating further studies.

Biological Activity

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a seven-membered ring containing nitrogen and sulfur atoms, with two methyl groups at the 7-position and a 1,1-dioxide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The compound is characterized by its molecular formula and has a unique structure that influences its biological activity. The presence of the thiazepane ring contributes to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N₂O₂S |

| SMILES | CC1(CCNCCS1)C |

| InChI | InChI=1S/C7H15NS/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3 |

| Molecular Weight | 175.27 g/mol |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. This potential is particularly relevant in the context of treating inflammatory diseases.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its oxidizing properties allow it to modify various functional groups in target molecules, potentially leading to altered biological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazepane compounds, providing insights into the potential applications of this compound.

Study Overview

- Title : Evaluation of Antimicrobial Activity of Thiazepane Derivatives

- Findings : A series of thiazepane derivatives were synthesized and tested for their antimicrobial efficacy. The study concluded that compounds with similar structural features to 7,7-Dimethyl-1,4-thiazepane exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Comparative Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7,7-Dimethyl-1,4-thiazepane | Staphylococcus aureus | 22 |

| Escherichia coli | 20 | |

| Thiazepane derivative A | Staphylococcus aureus | 25 |

| Escherichia coli | 18 |

Q & A

Q. How can conflicting theories about the compound’s mechanism of action be reconciled?

- Methodological Answer :

- Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

- Pathway Enrichment Analysis : Map omics data (transcriptomics/proteomics) to KEGG pathways to identify upstream/downstream effectors .

- Bayesian Inference : Quantify probability of competing hypotheses (e.g., receptor antagonism vs. enzyme inhibition) using BUGS or Stan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.